Product packaging for Direct yellow 58(Cat. No.:CAS No. 12217-73-1)

Direct yellow 58

Cat. No.: B1171917
CAS No.: 12217-73-1
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Description

Direct Yellow 58 is a synthetic anionic azo dye primarily used in research for dyeing cellulosic substrates such as cotton, paper, and viscose. As a member of the direct dye class, its application typically requires an aqueous bath without mordants, making it a valuable model compound for studying dyeing processes and efficiency. Researchers also utilize this compound in environmental science to investigate the treatment of dye-containing wastewater, examining removal and degradation through methods like adsorption. Azo dyes like this compound contain at least one R1-N=N-R2 bond, which can be cleaved by microbial azoreductases; studying its metabolism is crucial for understanding the potential environmental impact and biodegradation pathways of synthetic dyes. This product is strictly for Research Use Only and is not intended for personal, cosmetic, or drug use. Note: Specific properties such as CAS Number, exact shade, lightfastness, and specific chemical structure for this compound should be verified with the supplier's certificate of analysis, as this information is not currently available in the searched sources.

Properties

CAS No.

12217-73-1

Molecular Formula

C24H46O4

Origin of Product

United States

Exploration of Novel Applications:

Optoelectronics: A significant open challenge is the lack of research into the potential of Direct Yellow 58 in optoelectronic materials. Future studies should focus on synthesizing and characterizing derivatives of this compound to explore their suitability for applications such as organic solar cells and light-emitting diodes. This would involve a thorough investigation of their photophysical and electrochemical properties.

Advanced Sensors: The potential of this compound as a chemical sensor remains largely unexplored. Research is needed to design and synthesize functionalized versions of the dye that can selectively and sensitively detect a range of analytes. The development of ratiometric and smart material-based sensors would be a particularly valuable contribution.

Comprehensive Environmental Risk Assessment:

Ecotoxicity Data: There is a pressing need for comprehensive ecotoxicity data for Direct Yellow 58. This should include acute and chronic toxicity testing on a range of aquatic and terrestrial organisms to establish reliable PNEC values.

Biodegradation and Metabolite Identification: The environmental fate of this compound, particularly its potential for anaerobic degradation and the formation of aromatic amines, needs to be thoroughly investigated. Identifying the degradation products and assessing their toxicity is crucial for a complete environmental risk assessment.

Environmental Monitoring: The development of sensitive and reliable analytical methods for the detection of this compound and its degradation products in environmental samples is essential for monitoring its presence and distribution in the environment.

Sustainable Dyeing and Wastewater Treatment Technologies:

Greener Synthesis Routes: Research into more environmentally friendly methods for synthesizing Direct Yellow 58, with reduced waste generation and use of hazardous chemicals, is an important area for future work.

Improved Dyeing Processes: The development of dyeing processes with higher fixation rates would reduce the amount of dye released into wastewater.

Advanced Wastewater Treatment: Further research is needed on advanced oxidation processes, bioremediation, and other innovative technologies for the efficient removal and degradation of this compound from textile effluents.

Addressing these open challenges will not only advance our scientific understanding of this compound but also contribute to the development of a more sustainable and environmentally responsible chemical industry.

Advanced Analytical Methodologies for Direct Yellow 58 Research

Spectroscopic Techniques for Direct Yellow 58 and its Derivatives

Spectroscopic methods are indispensable for probing the molecular characteristics of this compound. By interacting with electromagnetic radiation, molecules provide a unique spectral fingerprint that reveals information about electronic structure, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing azo dyes like this compound. It operates on the principle that molecules absorb light at specific wavelengths, promoting electrons to higher energy orbitals. For this compound, the extensive system of conjugated double bonds (chromophores) is responsible for its characteristic absorption in the visible region of the spectrum, which gives the dye its yellow color.

Quantification: The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. spectroscopyonline.comthermofisher.com This principle allows for the precise quantification of this compound in solutions. A standard calibration curve is typically generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. thermofisher.com

ParameterDescriptionApplication in this compound Research
λmax (Wavelength of Maximum Absorbance)The specific wavelength at which a substance has its strongest photon absorption.Used for quantitative analysis to ensure maximum sensitivity and adherence to the Beer-Lambert Law. The UV-visible spectrum for a this compound standard shows a characteristic peak in the visible range. researchgate.net
Molar Absorptivity (ε)A measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule.Essential for calculating concentration directly from absorbance data using the Beer-Lambert Law (A = εbc).
Kinetic ScansRepeatedly measuring the absorbance of a sample over a specific time interval.Used to monitor the rate of degradation or transformation of this compound by observing the change in absorbance over time. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a robust analytical technique used to identify the functional groups present in a molecule. nih.gov It works by passing infrared radiation through a sample and measuring the absorption at different frequencies. Specific chemical bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting FTIR spectrum is a plot of absorbance versus wavenumber, which serves as a molecular "fingerprint".

For this compound, FTIR is used to:

Confirm Identity: Verify the presence of key functional groups that define its structure, such as the azo group (-N=N-), sulfonic acid groups (-SO3H), aromatic rings (C=C stretching), and C-H bonds. thermofisher.com

Monitor Transformations: Track chemical changes during degradation or synthesis. For example, the disappearance or reduction of the azo bond peak would indicate the cleavage of this chromophoric group. researchgate.net Similarly, the appearance of new peaks, such as those for amine (-NH2) or hydroxyl (-OH) groups, can help identify the functional groups of the resulting transformation products. researchgate.net

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
O-H (from sulfonic acid)3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aromatic C=C1450-1600Stretching
Azo -N=N-1575-1630 (often weak)Stretching
Sulfonic Acid S=O1340-1350 and 1150-1165Asymmetric & Symmetric Stretching
Sulfonic Acid S-O1030-1070Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds. researchgate.netnih.gov It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to the local chemical environment. mdpi.com

While the complex structure of the parent this compound molecule can be challenging to fully resolve, NMR is particularly vital for the structural elucidation of its smaller, unknown transformation or degradation products. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required to piece together the complete structure.

NMR ExperimentInformation ProvidedApplication in this compound Research
¹H NMRProvides information on the number, environment, and connectivity of hydrogen atoms.Identifies the types of protons (e.g., aromatic, aliphatic) in a transformation product and their relative numbers.
¹³C NMRProvides information on the number and types of carbon atoms in a molecule.Determines the carbon skeleton of a transformation product.
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically on adjacent carbons).Helps to establish proton-proton connectivity within a molecular fragment.
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between protons and the carbon atoms they are directly attached to.Links specific protons to their corresponding carbons in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds away.Crucial for connecting molecular fragments and establishing the overall structure of a transformation product.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is highly sensitive and provides the molecular weight of the parent compound and its fragments. For complex mixtures, MS is typically coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC). louisville.edu

LC-MS: This is the most common approach for analyzing dyes and their degradation products. researchgate.net The sample is first separated by an LC system, and the eluent is directed into the MS. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like sulfonated azo dyes and their metabolites. jwent.net

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry is employed. A specific ion (the "parent" ion) is selected, fragmented, and the resulting "daughter" ions are analyzed. nih.gov This fragmentation pattern is unique to the molecule's structure and is instrumental in identifying unknown metabolites. nih.gov

GC-MS: This technique is used for volatile and thermally stable compounds. louisville.edu Degradation of this compound can produce smaller, less polar fragments that may be amenable to GC-MS analysis, sometimes after a chemical derivatization step to increase their volatility. jwent.netresearchgate.net

Research on the degradation of the similar Direct Yellow 12 dye using UV-assisted ozonation identified several smaller organic molecules, demonstrating the power of these hyphenated techniques. GC-MS and HPLC-MS/MS analyses confirmed the breakdown of the dye into non-toxic organic compounds. jwent.netjwent.net

TechniqueSeparation PrincipleIonization MethodTypical Analytes for this compound
LC-MS/MSLiquid-phase partitioning based on polarity.Electrospray Ionization (ESI)Parent dye molecule, polar and non-volatile degradation products (e.g., sulfonated aromatic amines).
GC-MSGas-phase partitioning based on boiling point and polarity.Electron Ionization (EI)Smaller, volatile, and thermally stable degradation products (e.g., simple aromatic compounds).

Fluorescence Spectroscopy for Investigating this compound Interactions

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While highly sensitive, its application to azo dyes like this compound is limited because these compounds are typically non-fluorescent or only weakly fluorescent. Their structure is optimized for absorbing light and dissipating the energy through non-radiative pathways, which is why they are so intensely colored. In fact, azo compounds are often used as fluorescence quenchers.

However, fluorescence spectroscopy can be used indirectly to study the interactions of this compound with other fluorescent molecules. For example, if this compound binds to a protein or is encapsulated within a micelle that contains a fluorescent probe, the binding event can cause a change in the fluorescence of the probe. This change, either an enhancement or a quenching of the fluorescence signal, can be measured to determine binding affinities and study the dynamics of the interaction.

Chromatographic Separation Techniques for this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. nih.gov These techniques are essential for isolating this compound from complex matrices, purifying it, and separating its transformation products for further analysis. journalagent.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for qualitative analysis. It is often employed to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the purity of a substance. umich.edu In TLC, the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel coated on a plate. The mobile phase moves up the plate by capillary action, and separation occurs based on the differential partitioning of the compounds between the two phases. The position of a compound is characterized by its retention factor (Rf) value. hplc.sk

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of synthetic dyes. researchgate.net It utilizes high pressure to pass the mobile phase through a column packed with the stationary phase, resulting in high-resolution separations and short analysis times.

Mode: Reversed-phase HPLC is most common for dye analysis. The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a buffer like ammonium (B1175870) acetate (B1210297). mdpi.comkoreascience.kr

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is frequently used. This type of detector can acquire a full UV-Vis spectrum of the eluting compounds, which aids in peak identification and purity assessment. mdpi.com

Applications: HPLC is used for the quantification of this compound, purity determination, and the separation of complex mixtures of degradation products prior to their identification by mass spectrometry. ncsu.edu

ParameterTypical Specification for Azo Dye AnalysisPurpose
ColumnReversed-Phase C18 (e.g., ODS-A), 250 mm x 4.6 mm, 5 µm particle sizeThe stationary phase where separation occurs based on hydrophobicity. mdpi.com
Mobile PhaseGradient elution with Acetonitrile and an aqueous buffer (e.g., 50 mM Ammonium Acetate)The solvent that carries the sample through the column; a gradient is used to elute compounds with a wide range of polarities. koreascience.kr
DetectorPhotodiode Array (PDA) or UV-VisMonitors the column effluent and detects absorbing compounds, allowing for quantification and spectral confirmation. mdpi.com
Flow Rate~1.0 mL/minControls the speed of the separation and analysis time.
Injection Volume5-20 µLThe amount of sample introduced into the system for analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in aqueous samples. wjpmr.comscispace.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and sensitivity. scispace.com

Method Development: A typical HPLC method for DY58 analysis employs a reversed-phase approach, where a non-polar stationary phase is used with a polar mobile phase. lew.ro Key parameters that are optimized include:

Column: C18 columns are commonly used due to their hydrophobicity, which allows for good retention and separation of azo dyes. lew.ro

Mobile Phase: A gradient elution is often preferred over isocratic elution to ensure the effective separation of the parent dye from its various degradation products, which may have a wide range of polarities. pharmtech.com The mobile phase typically consists of a mixture of an aqueous component (like ammonium acetate buffer) and an organic modifier (such as acetonitrile or methanol). lew.rojwent.net The buffer helps to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.

Flow Rate: The flow rate of the mobile phase is adjusted to achieve optimal separation efficiency and analysis time. A typical flow rate might be around 1.0 mL/min. lcms.cz

Detection: A UV-Vis or Photodiode Array (PDA) detector is commonly used, set at the wavelength of maximum absorbance (λmax) of this compound to ensure the highest sensitivity. lcms.cz A PDA detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment.

Validation: Once the method is developed, it must be validated to ensure its reliability and accuracy for its intended purpose. wjpmr.comresearchgate.net Validation is performed according to established guidelines and typically includes the evaluation of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

A study on the analysis of Direct Yellow 12, a structurally related azo dye, utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for mechanistic studies of its degradation. jwent.net The method used an Eclipse Plus C18 column and a mobile phase of acetonitrile and water with 1% formic acid. jwent.net Such a setup would be highly applicable for the detailed analysis of DY58 and its transformation products.

Table 1: Typical HPLC Parameters for Azo Dye Analysis

ParameterCondition
ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Ammonium Acetate Buffer
Flow Rate0.5 - 1.0 mL/min
DetectionUV-Vis or PDA at λmax of the dye
Injection Volume5 - 20 µL

Gas Chromatography (GC) for Volatile Transformation Products

During the degradation of this compound, particularly through advanced oxidation processes or microbial action, the complex dye molecule can be broken down into smaller, more volatile organic compounds. researchgate.netmdpi.com Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the separation and identification of these volatile transformation products. jabsonline.orgresearchgate.net

The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase). Compounds are separated based on their different boiling points and interactions with the stationary phase.

For the analysis of DY58 degradation products, a typical GC-MS analysis would involve:

Sample Preparation: The aqueous sample containing the degradation products is first extracted with an appropriate organic solvent to isolate the volatile and semi-volatile compounds.

GC Separation: The extracted sample is injected into the GC system. A capillary column, such as an HP-5MS, is often used, which is suitable for separating a wide range of organic compounds. jwent.net The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different volatilities. jwent.net

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. jabsonline.org By comparing these spectra to a library of known compounds (e.g., the NIST library), the volatile degradation products can be identified.

Studies on the degradation of other azo dyes have successfully used GC-MS to identify various low molecular weight metabolites, including benzene, biphenyl, and naphthalene (B1677914) derivatives, which could also be potential breakdown products of DY58. researchgate.net

Ion Chromatography for Inorganic Byproducts of this compound Degradation

The complete mineralization of this compound results in the formation of simple inorganic ions. Given that the structure of many direct dyes contains sulfonic acid groups, the degradation process is expected to release sulfate (B86663) ions. Additionally, the breakdown of the azo linkage (-N=N-) can lead to the formation of nitrate (B79036) and nitrite (B80452) ions under certain oxidative conditions, and the degradation of other components may produce phosphate (B84403). Ion Chromatography (IC) is the preferred method for the simultaneous determination of these common inorganic anions in aqueous solutions. osti.govsemanticscholar.org

IC operates on the basis of ion-exchange principles to separate ions based on their charge and size. osti.gov A typical IC system for anion analysis consists of:

An Eluent: A solution, often a sodium carbonate/sodium bicarbonate buffer, is used to carry the sample through the system. osti.govcromlab-instruments.es

A Guard Column and a Separator Column: These columns are packed with an anion-exchange resin that retains the sample anions to different extents, leading to their separation. osti.gov

A Suppressor: This device reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. osti.gov

A Conductivity Detector: This detector measures the electrical conductivity of the eluent as the separated ions pass through, allowing for their quantification. osti.gov

The method is highly sensitive and can detect inorganic byproducts at low mg/L levels. osti.gov By monitoring the concentration of ions like sulfate and nitrate over the course of a degradation experiment, IC provides valuable data on the extent of mineralization of the parent dye molecule. cromlab-instruments.esresearchgate.net

Electrochemical Sensing and Bio-Sensing Platforms for this compound Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds like this compound. mdpi.comnih.gov The presence of the azo group and aromatic systems in the DY58 molecule makes it amenable to electrochemical oxidation or reduction.

Voltammetric Techniques for this compound Determination

Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current. researchgate.net The current is proportional to the concentration of the analyte, allowing for quantitative analysis. Several voltammetric techniques can be employed for the determination of azo dyes:

Cyclic Voltammetry (CV): This technique is primarily used to study the redox behavior of a compound and to determine its oxidation and reduction potentials. brown.edu While not typically used for quantification, it provides fundamental information for developing quantitative methods.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. nih.govbrown.edu They employ potential pulses to enhance the faradaic current while minimizing the charging current, resulting in lower detection limits compared to other methods. researchgate.net Research on other azo dyes like Sunset Yellow has demonstrated the successful application of SWV for sensitive detection. nih.gov

Modified Electrode Development for Enhanced Sensitivity and Selectivity

To improve the performance of electrochemical sensors, the surface of the working electrode (e.g., glassy carbon electrode) can be modified with various materials. mdpi.comnih.gov These modifications can enhance the electron transfer rate, increase the surface area, and promote the accumulation of the target analyte at the electrode surface, leading to significantly improved sensitivity and selectivity. acs.orgmdpi.com

Materials used for electrode modification in the context of dye sensing include:

Nanomaterials: Gold nanoparticles, carbon nanotubes, and graphene have been used to modify electrodes for the detection of various dyes. mdpi.comresearchgate.net These materials possess excellent conductivity and high surface area, which facilitates faster electron transfer and amplifies the electrochemical signal. mdpi.com

Polymers and Composites: Conducting polymers and composite materials can also be used to create a selective recognition layer on the electrode surface, improving the sensor's response towards the target dye.

For instance, a glassy carbon electrode modified with few-layer graphenes has been successfully used for the highly sensitive detection of Sunset Yellow. nih.gov Similarly, a sensor based on a composite of copper oxides and porous carbon has shown excellent performance for the same analyte. acs.org The development of such modified electrodes holds great promise for the sensitive and selective determination of this compound in various samples.

Table 2: Comparison of Electrochemical Detection Techniques for Azo Dyes

TechniquePrimary ApplicationKey Advantage
Cyclic Voltammetry (CV)Redox behavior studyProvides mechanistic information
Differential Pulse Voltammetry (DPV)Quantitative analysisHigh sensitivity
Square Wave Voltammetry (SWV)Quantitative analysisHigh sensitivity and speed

Advanced Microscopy and Imaging Techniques for this compound Adsorption Studies

Understanding the mechanism of this compound adsorption onto various materials is crucial for developing effective water treatment technologies. Advanced microscopy techniques provide direct visual evidence of the surface morphology of adsorbents and how it changes upon dye adsorption. wikipedia.org

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and morphology of adsorbent materials. semanticscholar.orgyoutube.com By comparing SEM images of an adsorbent before and after exposure to a DY58 solution, changes such as the filling of pores or the formation of a dye layer on the surface can be observed. youtube.com This provides qualitative evidence of the adsorption process.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and can be used to visualize the internal structure of porous adsorbents. ekb.eg It can reveal how the dye molecules are distributed within the adsorbent's pore network, providing deeper insights into the adsorption mechanism.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can provide three-dimensional topographical information about the adsorbent surface at the nanoscale. wikipedia.org It can be used to measure surface roughness and to visualize the adsorption of individual dye molecules or aggregates on the surface, offering a more detailed understanding of the adsorbent-adsorbate interactions.

Interferometric Scattering (iSCAT) Microscopy: This advanced technique allows for the label-free detection and imaging of single molecules adsorbing onto a surface in real-time. nih.gov While not yet widely applied in dye adsorption studies, techniques like iSCAT could provide unprecedented quantitative information on the dynamics of DY58 adsorption and desorption at the single-molecule level. nih.gov

These microscopy techniques, often used in conjunction with spectroscopic methods, are invaluable tools for characterizing adsorbent materials and elucidating the fundamental processes involved in the removal of this compound from water.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Adsorbent Characterization

In the study of this compound removal, particularly through adsorption, the characterization of the adsorbent material is a critical first step. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to investigate the morphology and structure of these materials. researchgate.net

SEM provides detailed three-dimensional images of the adsorbent's surface, revealing key features such as porosity, particle shape, and surface texture. researchgate.net This information is vital for understanding how this compound molecules might be trapped or bind to the surface. For instance, an adsorbent with a highly porous and irregular surface will offer a larger surface area for dye adsorption compared to a smooth, non-porous material. nih.gov In studies involving adsorbents like activated carbon or nanocomposites, SEM analysis can confirm the successful synthesis of a porous structure, which is essential for efficient dye removal. researchgate.netnih.gov

TEM, on the other hand, offers higher resolution images and provides information about the internal structure of the adsorbent material. ekb.eg This is particularly useful for composite materials, where TEM can be used to visualize the distribution of different components, such as nanoparticles embedded within a polymer matrix. nih.gov For example, in the characterization of magnetic nanocomposites used for dye removal, TEM can confirm the size and dispersion of iron oxide nanoparticles within the adsorbent structure. researchgate.net

The combination of SEM and TEM provides a comprehensive understanding of the adsorbent's physical characteristics, which directly influence its capacity for adsorbing this compound.

Table 1: Representative SEM and TEM Findings for Dye Adsorbents

Adsorbent Material Analytical Technique Key Findings Relevance to this compound Adsorption
Magnetic Activated Carbon (MAC) SEM Revealed a porous and irregular surface morphology. researchgate.net A high surface area suggests a greater number of potential binding sites for this compound molecules.
Magnetic Activated Carbon (MAC) TEM Showed iron oxide nanoparticles dispersed within the carbon matrix. researchgate.net Confirms the composite nature of the adsorbent, which is crucial for its magnetic separation after dye removal.
Graphene-Based Materials SEM/TEM Visualized the layered and wrinkled structure of graphene sheets. mdpi.com The unique structure provides a large surface area for the adsorption of dye molecules like this compound.
Lignocellulosic Waste SEM Displayed a fibrous and heterogeneous surface structure. semanticscholar.org The complex surface offers various potential sites for dye interaction and adsorption.

Atomic Force Microscopy (AFM) for Surface Interaction Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. wikipedia.org In the context of this compound research, AFM is instrumental in studying the interactions between the dye molecules and the surface of an adsorbent. elsevierpure.com

AFM can be used to visualize the adsorbent surface before and after dye adsorption. This allows researchers to observe changes in surface roughness and morphology, providing direct evidence of the dye's presence on the surface. For instance, an increase in the root mean square (RMS) surface roughness after exposure to a this compound solution would indicate that the dye molecules have adsorbed onto the surface. researchgate.net

Furthermore, AFM can be operated in different modes to probe the mechanical properties of the surface, such as adhesion and friction. By measuring the forces between the AFM tip (which can be functionalized with specific chemical groups) and the adsorbent surface in the presence of this compound, researchers can gain insights into the nature of the interaction forces (e.g., electrostatic, van der Waals). researchgate.net This information is crucial for elucidating the adsorption mechanism at a fundamental level.

Table 2: Illustrative AFM Data for Dye-Adsorbent Systems

System Measurement Before Adsorption After Adsorption Interpretation
Brilliant Yellow on Polyvinylpyrrolidone Surface Roughness (RMS) 1.6 nm 6.9 nm researchgate.net The significant increase in roughness confirms the aggregation and deposition of dye molecules on the polymer surface.
DNA on Mica Surface Topography Atomically flat terraces Presence of individual molecules and aggregates elsevierpure.com Demonstrates the ability of AFM to visualize molecular adsorption and distribution on a substrate.
1-Hexadecanethiol on Gold Adhesion Force Low High (variable with conditions) researchgate.net Changes in adhesion forces can indicate the nature and strength of the interaction between the adsorbate and the surface.

Quality Assurance and Quality Control in this compound Analytical Research

In the context of analyzing this compound, QA/QC protocols are applied at every stage of the research process, from sample collection and preparation to instrumental analysis and data reporting. ucf.edu Key aspects of a comprehensive QA/QC program include:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical methods to ensure consistency and reproducibility. epa.gov

Instrument Calibration and Maintenance: Regular calibration of analytical instruments (e.g., spectrophotometers, chromatographs) using certified reference standards to ensure accuracy. ucf.edu Preventive maintenance schedules are also crucial to minimize instrument downtime and ensure optimal performance.

Method Validation: The analytical method used for the determination of this compound must be validated to demonstrate its suitability for the intended purpose. This involves assessing parameters such as accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). labrulez.com

Use of Control Samples: Analyzing control samples, such as blanks and spiked samples, alongside the test samples to monitor for contamination and assess the accuracy of the analysis. juniorminingnetwork.com

Data Review and Documentation: All raw data, calculations, and results must be meticulously documented and reviewed by a qualified individual to ensure accuracy and traceability. ucf.edu

By implementing a stringent QA/QC program, researchers can have a high degree of confidence in the quality and integrity of their analytical data on this compound. scribd.comslideshare.net

Table 3: Key QA/QC Parameters in this compound Analysis

QA/QC Parameter Purpose Example Application for this compound
Method Blank To assess for contamination during the analytical process. Analyzing a sample of deionized water (or the sample matrix without the dye) through the entire analytical procedure to ensure no false positive signals for this compound are detected. ucf.edu
Spiked Sample (Matrix Spike) To evaluate the accuracy of the method in the sample matrix. Adding a known amount of a this compound standard to a real-world sample (e.g., wastewater) and measuring the recovery to determine if matrix components interfere with the analysis. juniorminingnetwork.com
Duplicate Analysis To assess the precision of the method. Analyzing a subsample of a single sample twice and comparing the results. The relative percent difference (RPD) should be within established control limits. ucf.edu
Calibration Verification To ensure the instrument's calibration is still valid. Periodically analyzing a standard of known this compound concentration to confirm that the instrument response has not drifted. ucf.edu
Limit of Detection (LOD) To determine the lowest concentration of this compound that can be reliably detected. Statistically determining the minimum concentration that produces a signal distinguishable from the background noise.

Interactions of Direct Yellow 58 with Diverse Chemical and Biochemical Systems

Interaction Mechanisms with Inorganic Materials and Surfaces

The primary application of direct dyes like Direct Yellow 58 involves their interaction with inorganic or quasi-inorganic substrates, most notably cellulosic fibers. These interactions are governed by a combination of non-covalent forces.

The interaction between this compound and substrates such as cotton is a key area of study. Cotton fibers are composed of cellulose (B213188), a polymer of glucose units. The surface of cellulose possesses numerous hydroxyl (-OH) groups which are crucial for the dyeing process. The binding of direct dyes is facilitated by several types of non-covalent interactions. These include hydrogen bonds and van der Waals forces, which allow the dye molecules to adhere to the fabric.

Direct dyes, being anionic, carry a negative charge, often due to the presence of sulfonate (-SO₃⁻) groups. This allows them to interact with materials that have positively charged surfaces through electrostatic interactions. researchgate.net In the case of cotton, the hydroxyl groups on the cellulose backbone can ionize under certain conditions, providing sites for interaction. acs.org Dyes with multiple functional groups can establish several potential bonds with these hydroxyl groups, enhancing the affinity of the dye for the fiber. acs.org The general mechanism for direct dyes involves the dye molecules gaining close proximity to the cellulose chain to maximize these intermolecular forces.

The processes of adhesion and desorption are fundamental to the dyeing and subsequent washing of fabrics. Adhesion describes the attachment of the dye to the surface, while desorption is its removal. The efficiency of these processes is influenced by factors such as solvent composition and temperature.

Research on the extraction of this compound from cotton fibers provides insight into its desorption dynamics. A study optimized the conditions for extracting the dye for forensic analysis, effectively reversing the adhesion process. It was found that a mixture of pyridine (B92270) and water was effective for this purpose. acs.org Specifically, a contour plot from this study illustrates the relationship between the extraction efficiency and the composition of the solvent system, which included water, pyridine, and aqueous ammonia. acs.org This indicates that the adhesion of this compound is strong in aqueous solutions typically used for dyeing but can be overcome by specific solvent systems that disrupt the dye-substrate interactions, leading to desorption. The stability of direct dyes is generally lower against washing compared to reactive dyes, which form covalent bonds with the fiber. researchgate.net

Fundamental Interactions with Polymeric Matrices

The incorporation of dyes like this compound into polymeric matrices is relevant for applications such as colored plastics, films, and coatings. The behavior of the dye within the polymer is dictated by its dispersion, aggregation, and stability.

The state of a dye within a polymer matrix—whether it is molecularly dispersed or forms aggregates—significantly affects the material's optical and mechanical properties. Achieving a homogeneous dispersion is often desirable. optica.org The dispersion of particles in a polymer depends on the interplay between particle-particle interactions and polymer-particle interactions. nih.gov

For azo dyes dispersed in polymer films, the method of preparation can influence the outcome. For instance, solution casting can lead to the formation of dye microcrystals (aggregation) at higher concentrations, while melt processing can favor better dye dispersion. optica.org The compatibility between the dye and the polymer matrix is a critical factor; poor affinity can lead to aggregation as the dye molecules are pushed together by the polymer chains. icm.edu.pl In some cases, dye aggregation is a desired outcome, as it can lead to unique photophysical phenomena such as aggregation-enhanced emission (AEE), where the dye becomes more emissive when clumped together. tandfonline.com

Table 1: Factors Influencing Dye Dispersion and Aggregation in Polymer Matrices

Factor Effect on Dispersion Effect on Aggregation Rationale
Dye Concentration Favored at low concentrations Favored at high concentrations optica.org Higher probability of intermolecular interactions leading to clusters.
Dye-Polymer Compatibility High compatibility promotes dispersion optica.orgicm.edu.pl Low compatibility promotes aggregation icm.edu.pl Favorable interactions between dye and polymer chains prevent dye-dye clustering.
Processing Method Melt processing can enhance dispersion optica.org Solution casting may lead to aggregation optica.org The dynamics of solvent evaporation or melt cooling affect the final morphology.

| Polymer Structure | Branched polymer chains may improve dispersion optica.org | --- | The architecture of the polymer can create space and favorable interactions for dye molecules. |

This table is a generalized summary based on principles of dye-polymer interactions.

Photostability refers to a dye's resistance to degradation upon exposure to light. This is a critical property for materials intended for long-term use. The photodegradation of dyes is often caused by their interaction with solar radiation, which can lead to the breaking of chemical bonds and a loss of color. optica.org

The polymer matrix itself plays a significant role in the photostability of an embedded dye. Incorporating dyes into a polymer matrix can protect them from environmental factors, particularly oxygen, which is often involved in photodegradation pathways. optica.orgnii.ac.jp Molecular oxygen can react with the excited state of a dye molecule, creating highly reactive singlet oxygen that, in turn, can attack and decompose the dye. nii.ac.jpswan.ac.uk Removing oxygen or using a polymer matrix that acts as a barrier can therefore significantly enhance photostability. nii.ac.jp Furthermore, the choice of polymer is important, as different polymers can provide varying levels of protection and have different levels of miscibility with the dye, affecting its stability. researchgate.net Additives such as UV absorbers and hindered amine light stabilizers (HALS) can also be incorporated into the polymer to reduce the rate of photodegradation. researchgate.net

Interactions with Model Biochemical Systems (Non-Clinical Focus)

The interaction of dyes with biochemical molecules like proteins is a field of significant interest, providing models for understanding biological recognition processes and the mechanisms of action for various compounds. acs.org

While specific studies focusing solely on the interaction of this compound with model biochemical systems are not extensively detailed in the surveyed literature, general principles can be derived from research on similar sulfonated azo dyes. These dyes serve as valuable models for the interactions between proteins and sulfated macromolecules in biological systems. acs.org

The binding of dyes to proteins is often driven by a combination of electrostatic and hydrophobic interactions. researchgate.net Sulfonated azo dyes, being anionic, can form strong electrostatic interactions with the positively charged side chains of basic amino acids such as lysine, arginine, and histidine. acs.orgnih.gov X-ray crystallography studies of complexes between sulfonated azo dyes and these amino acids have shown recurring interaction patterns, suggesting a degree of specificity. acs.org

Furthermore, hydrophobic interactions can occur between the aromatic ring structures of the dye and hydrophobic pockets on a protein's surface. researchgate.net For example, human serum albumin (HSA), a major transport protein in the blood, is known to bind a wide variety of molecules, including dyes. kanazawa-u.ac.jpnih.gov Studies with other direct dyes, such as Direct Yellow 7, have shown that they can bind to the same sites on albumin as other biological molecules, like bilirubin. bio-rad.com These interactions are often studied using spectroscopic techniques, where changes in the fluorescence or absorbance of the dye or protein upon binding can be measured to determine binding constants and understand the nature of the complex formed. nih.govkanazawa-u.ac.jp Such fundamental studies are crucial for applications ranging from protein assays to understanding the pharmacokinetics of drug-like molecules. kanazawa-u.ac.jp

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Pyridine
Ammonia
Lysine
Arginine
Histidine
Direct Yellow 7
Bilirubin

Binding Studies of this compound with Proteins and Nucleic Acids in in vitro models

The interaction of dyes with biological macromolecules is a critical area of study. While specific binding studies on this compound are not extensively documented, research on its foundational molecule, 4,4'-diamino-2,2'-stilbenedisulfonic acid (DSD), and its derivatives provides significant insights into its probable binding behaviors.

Nucleic Acid Interactions: The binding of small molecules to nucleic acids can occur through intercalation, groove binding, or electrostatic interactions. Azo dyes, in particular, have been studied for their DNA binding capabilities. nih.gov Spectroscopic and electrophoretic studies on food colorants like amaranth (B1665344) and tartrazine (B75150) have shown that they can bind to calf thymus DNA, causing structural changes and even degradation at certain concentrations. diva-portal.org The binding is often characterized by changes in the dye's absorption spectrum (hyperchromism or hypochromism) and shifts in the DNA's melting temperature.

For stilbene-based compounds, resveratrol (B1683913) has been shown to bind to DNA and induce cleavage through a copper-mediated mechanism. nih.gov Fluorescent dyes designed with features similar to stilbenes, such as MIDORI GREEN DIRECT, are engineered to bind to the DNA backbone rather than intercalate, which is a property influenced by the dye's structure. biozym.comnippongenetics.eu Given the planar aromatic regions and anionic sulfonate groups of this compound, it is likely to interact with DNA primarily through groove binding and electrostatic interactions with the phosphate (B84403) backbone. Direct intercalation is less probable due to the steric hindrance from the sulfonic acid groups. The interaction would likely be sequence-independent, a characteristic noted for other DNA-binding proteins and dyes. ijbs.com

Macromolecule Interacting Moiety (Inferred for this compound) Probable Mode of Interaction Supporting Evidence from Related Compounds
Proteins (e.g., CD4)Sulfonic acid groups, Aromatic ringsElectrostatic interactions, Specific pocket bindingDIDS selectively blocks monoclonal antibody binding to CD4. nih.gov
Nucleic Acids (DNA)Aromatic core, Sulfonic acid groupsGroove binding, Electrostatic interactionsResveratrol binds and cleaves DNA; other azo dyes show DNA binding. nih.govdiva-portal.org

Enzymatic Transformations of this compound (Focus on Enzyme Kinetics and Mechanisms)

Azo dyes are generally resistant to aerobic degradation but can be transformed by various microbial enzymes under specific conditions. The primary enzymes involved are azoreductases and oxidoreductases like laccases and peroxidases. frontiersin.orgijcmas.comnih.gov

Enzymatic Mechanisms: The transformation of azo dyes typically begins with the reductive cleavage of the azo bond (–N=N–). This reaction is catalyzed by azoreductase enzymes and breaks the chromophore, leading to decolorization and the formation of aromatic amines. nih.gov This process is often anaerobic. neptjournal.com

Alternatively, oxidative enzymes like laccases can degrade azo dyes through a free radical mechanism. ijcmas.com Laccases are multi-copper oxidases that can oxidize phenolic compounds and aromatic amines, often using a mediator molecule to facilitate the reaction with more complex substrates. This process can lead to the degradation of the aromatic amines produced by azo reduction. frontiersin.org

Enzyme Kinetics: The efficiency of enzymatic transformation is described by Michaelis-Menten kinetics. A study on a dimethoxy azo-stilbene, a compound with structural similarities to this compound, investigated its inhibitory effect on the enzyme tyrosinase. odinity.com This highlights that azo-stilbene structures can act as substrates or inhibitors for various enzymes.

For dye degradation, kinetic parameters are crucial. The enzymatic decolorization of the azo dye Congo Red by a laccase from Oudemansiella canarii followed Michaelis-Menten kinetics, with a Michaelis constant (Kₘ) of 46.180 µM and a maximum reaction rate (Vₘₐₓ) of 1.840 µmol/min. beilstein-journals.org Similarly, the kinetics for laccase-mediated degradation of other azo dyes have been determined, showing that Kₘ and Vₘₐₓ values are highly dependent on the specific dye structure and enzyme source. scilit.com For this compound, it is expected that enzymes like azoreductase and laccase would be capable of its transformation, with the kinetics depending on the enzyme's affinity for the stilbene-azo structure.

Enzyme Mechanism Kinetic Parameter Example from Related Azo Dyes
AzoreductaseReductive cleavage of azo bond (–N=N–)Kₘ, VₘₐₓCentral to the initial step of bacterial degradation of azo dyes. nih.gov
LaccaseOxidative degradation via free radical mechanismKₘ, VₘₐₓCongo Red degradation: Kₘ = 46.180 µM, Vₘₐₓ = 1.840 µmol/min. beilstein-journals.org
PeroxidaseOxidative degradationKₘ, VₘₐₓInvolved in degrading intermediates formed during decolorization. frontiersin.org

Cellular Uptake Mechanisms of this compound by Model Organisms (e.g., microbial, algal cells, not human/mammalian clinical)

The uptake of dyes by microorganisms is a key step in bioremediation processes. It can occur through passive biosorption onto the cell surface or active transport into the cell for metabolic processes.

Microbial Uptake: Bacterial cell walls, composed of lipids, proteins, and polysaccharides, present various functional groups that can bind dye molecules through passive mechanisms like adsorption. neptjournal.com The efficiency of this process is influenced by factors such as pH, temperature, and the chemical structure of the dye. For some stilbene (B7821643) derivatives, a direct correlation has been observed between their cellular uptake by bacteria and their biological activity. nih.govresearchgate.net

Active uptake involves metabolic pathways where the dye is transported across the cell membrane. openbiotechnologyjournal.com This can be a rate-limiting step in the degradation process and is influenced by the permeability of the cell membrane to the specific dye molecule. nih.gov For large and charged molecules like this compound, with its two sulfonic acid groups, passive surface adsorption is likely a dominant initial interaction, followed by potential transport into the cell by specific transporters if available.

Algal Uptake: Algae utilize several mechanisms for dye removal from aqueous environments, including biosorption, bioaccumulation, and biodegradation. scione.com The algal cell wall, rich in polysaccharides like alginate, has a high affinity for binding pollutants. researchgate.net The negatively charged surface of many algal cells can electrostatically attract cationic dyes, but for anionic dyes like this compound, the interaction is more complex, possibly involving specific surface receptors or complexation.

Once adsorbed, the dye can be internalized and either stored in vacuoles (bioaccumulation) or broken down by intracellular enzymes (biodegradation). scione.com Algae are known to produce azoreductase enzymes, which can cleave the azo bonds of internalized dyes. researchgate.net

Organism Type Uptake Mechanism Key Factors Relevance to this compound
BacteriaBiosorption (passive), Active TransportCell wall composition, pH, dye structureSulfonic acid groups likely mediate initial surface adsorption. neptjournal.com
AlgaeBiosorption, Bioaccumulation, BiodegradationCell wall polysaccharides, surface charge, intracellular enzymesAnionic nature may require specific binding sites for efficient uptake. scione.comresearchgate.net

Photo-Induced Chemical Reactions Involving this compound (Excluding Degradation)

The structure of this compound, containing both a stilbene and two azo linkages, makes it highly susceptible to photo-induced reactions. These reactions, particularly photo-isomerization, can alter the molecule's shape and properties without breaking it down.

Photo-Isomerization Research of this compound

Photo-isomerization is a reversible process where light absorption induces a change in the geometric configuration of a molecule. wikipedia.org Both stilbene and azobenzene (B91143), the parent structures of the photoactive moieties in this compound, are classic examples of photo-isomerizable compounds.

Stilbene and Azobenzene Isomerization: Both molecules can switch between a stable trans (E) isomer and a less stable cis (Z) isomer upon irradiation with specific wavelengths of light. wikipedia.orgspiedigitallibrary.org For azobenzene, UV light typically induces the trans-to-cis isomerization, while visible light or heat can reverse the process. beilstein-journals.org This reversible transformation leads to a significant change in molecular geometry; for instance, the distance between the para-carbons in azobenzene decreases from 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org

This compound is a "pseudo-stilbene" type azo compound, where the electronic properties of the azo group are modified by the extensive conjugation provided by the stilbene backbone. beilstein-journals.org This can affect the energy levels of the n→π* and π→π* electronic transitions, which govern the photo-isomerization process. It is expected that this compound can undergo trans-cis isomerization at both the central C=C double bond of the stilbene unit and the two N=N double bonds of the azo groups. This complex photo-isomerization can lead to multiple isomeric states, each with a unique three-dimensional structure and potentially different chemical properties. rsc.org

Photoactive Moiety Isomerization Type Inducing Stimulus Consequence
Stilbene (C=C)trans ↔ cis (E/Z)UV LightChange in molecular shape and conjugation. wikipedia.org
Azobenzene (N=N)trans ↔ cis (E/Z)UV Light / Visible LightSignificant change in geometry and dipole moment. beilstein-journals.org

Dye-Sensitized Photochemical Processes Leveraging this compound

Dye-sensitized solar cells (DSSCs) are photovoltaic devices that use a monolayer of a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor (like TiO₂) to absorb light. rsc.orgnih.gov

Mechanism of Dye Sensitization: The process begins when the dye absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com If the LUMO energy level is higher than the semiconductor's conduction band, the excited electron can be rapidly injected into the semiconductor, generating a current. rsc.orgsigmaaldrich.com The oxidized dye is then regenerated by a redox mediator in an electrolyte. rsc.org

For a molecule to be an effective sensitizer, it must have strong absorption in the visible spectrum, appropriate HOMO/LUMO energy levels, and be able to anchor firmly to the semiconductor surface. This compound possesses a highly conjugated system, which ensures strong light absorption. The sulfonic acid groups (–SO₃H) could potentially serve as anchoring groups to the TiO₂ surface, similar to how carboxylic acid groups are used in many conventional dyes. nih.gov While no studies have specifically tested this compound in a DSSC, its structural features suggest it could theoretically function as a photosensitizer, initiating electron transfer upon illumination.

Complexation Chemistry of this compound with Metal Ions

The presence of electron-donating groups (amino) and anionic groups (sulfonate) makes this compound and its parent compound, DSD, effective ligands for forming complexes with metal ions. ashwiniinternational.comlibretexts.org

Metal Ion Binding: Metal-complex dyes are formed when one or two dye molecules coordinate with a central metal ion, such as Cr³⁺, Co²⁺, Ni²⁺, or Cu²⁺. libretexts.org The dye molecule acts as a ligand, with groups like hydroxyl, carboxyl, or amino groups forming strong coordination bonds with the metal.

A recent study systematically investigated the binding of DSD (4,4'-diamino-2,2'-stilbenedisulfonic acid) with a variety of heavy metal ions, including Fe²⁺, Co²⁺, Ni²⁺, Pb²⁺, and Sn²⁺, using spectroscopic techniques. nih.gov The study found that DSD can act as a selective fluorescent sensor for certain metal ions. For example, complexation with Sn²⁺ led to an inhibition of the photo-induced electron transfer pathway, resulting in a detectable change in fluorescence. researchgate.net The formation of these complexes is often visible as a change in the color of the solution and a shift in the UV-Visible absorption spectrum. libretexts.orgnih.gov The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being common. libretexts.org The ability of DSD to selectively bind with metal ions suggests that this compound would exhibit similar complexation chemistry, a property that could be exploited for applications in sensing and environmental monitoring.

Metal Ion Interacting Ligand (DSD) Observed Effect Potential Application
Sn²⁺4,4'-diamino-2,2'-stilbene disulfonic acidInhibition of photo-induced electron transfer, fluorescence changeSelective sensing and detection. researchgate.net
Fe²⁺, Co²⁺, Ni²⁺, Pb²⁺4,4'-diamino-2,2'-stilbene disulfonic acidSpectroscopic changes upon bindingEnvironmental monitoring of heavy metals. nih.gov
Cr³⁺, Cu²⁺General Azo/Stilbene DyesFormation of stable coordination complexesProduction of metal-complex dyes with specific properties. libretexts.org

Emerging Research Directions and Future Perspectives on Direct Yellow 58

Integration of Artificial Intelligence and Machine Learning in Direct Yellow 58 Research

A significant challenge in the environmental management of this compound is understanding its fate and persistence in ecosystems. Machine learning models are emerging as powerful tools for predicting the degradation pathways of complex organic molecules like azo dyes. mdpi.comrsc.org These models can be trained on existing data from a wide range of dyes to predict how a specific compound like this compound will break down under various environmental conditions (e.g., aerobic, anaerobic, photocatalytic).

Researchers are utilizing various ML algorithms to model the biodegradation of azo dyes. mdpi.comresearchgate.net These studies demonstrate the potential for developing predictive tools that can assess the environmental impact of dyes and guide the design of more effective wastewater treatment processes. nih.govuniten.edu.myelsevierpure.com For this compound, such models could predict the formation of intermediate compounds during degradation, helping to identify potentially more toxic byproducts and to design remediation strategies that ensure complete mineralization.

Table 1: Machine Learning Models for Predicting Azo Dye Degradation

Machine Learning Model Application in Azo Dye Research Potential for this compound References
Support Vector Regression (SVR) Modeling the simultaneous aerobic biodegradation of azo dyes and heavy metals. mdpi.comresearchgate.net Predicting the biodegradation rate of this compound in mixed industrial effluents. mdpi.comresearchgate.net
Random Forest (RF) Predicting the adsorption capacity of various adsorbents for dye removal. nih.gov Optimizing adsorbent materials for the removal of this compound from wastewater. nih.gov
Artificial Neural Networks (ANN) Modeling the photo-Fenton degradation of dyes. researchgate.net Predicting the efficiency of advanced oxidation processes for this compound degradation. researchgate.net

This table is interactive. Click on the headers to sort the data.

Development of Sustainable and Circular Economy Approaches for this compound Management

The principles of a circular economy, which aim to eliminate waste and keep materials in use for as long as possible, are increasingly being applied to the textile industry. deltatextilesolutions.comecolifebybelda.com For a dye like this compound, this involves a holistic approach to its lifecycle, from sustainable production to the recovery of resources from waste streams.

Wastewater from textile dyeing processes contains not only the dye itself but also other valuable resources such as water, energy, and auxiliary chemicals. Emerging research focuses on developing integrated processes to recover these resources. For azo dye-containing wastewater, technologies are being explored to not only decolorize the effluent but also to potentially recover and reuse the dye or its constituent components. bohrium.comnih.gov

Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, use, and end-of-life. sustainability-directory.com Applying LCA to textile products dyed with this compound can help identify the environmental "hotspots" in the entire value chain. gnest.org

Novel Applications of this compound in Advanced Materials Science (Research Focus)

Beyond its traditional use as a textile dye, the unique chemical structure of this compound, which is based on a stilbene-azo backbone, presents opportunities for its application in advanced materials science. Stilbene (B7821643) derivatives are known for their interesting optical and electronic properties, which can be harnessed in various technological applications. researchgate.netresearchgate.net

Research into stilbene-based azo dyes has shown their potential for use as dichroic materials in polarizing films. elsevierpure.comelsevierpure.com These films are essential components in liquid crystal displays (LCDs) and other optical devices. The elongated molecular structure of dyes like this compound allows them to be aligned on a polymer substrate, resulting in the selective absorption of light based on its polarization. Further research could explore the optimization of this compound's structure to enhance its performance in such applications.

Additionally, azo dyes are known for their chromophoric properties, which can be utilized in sensors and other smart materials. jchemrev.com The incorporation of this compound into polymer matrices could lead to materials that change color in response to external stimuli such as pH, temperature, or the presence of specific chemical analytes. While still an emerging area of research, the exploration of these novel applications could create new, high-value markets for this compound and similar stilbene-based dyes.

This compound in Optoelectronic Materials Research

While research specifically investigating this compound for optoelectronic applications is not extensively documented, the inherent photophysical properties of azo dyes suggest potential avenues for exploration in this field. Azo compounds are characterized by the presence of one or more azo groups (-N=N-), which are chromophores that absorb light in the visible spectrum. This light absorption capability is a fundamental requirement for materials used in various optoelectronic devices.

The electronic properties of azo dyes, including this compound, can be tuned by modifying their molecular structure. The introduction of different substituent groups can alter the electron density of the molecule, thereby influencing its absorption and emission spectra. This tunability makes them interesting candidates for research into organic semiconductors, which are the active components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Future research could focus on synthesizing derivatives of this compound with enhanced electronic properties. For instance, increasing the conjugation length of the molecule could shift its absorption to longer wavelengths, which may be beneficial for solar cell applications. Furthermore, the incorporation of functional groups that promote intermolecular interactions could improve charge transport in thin films, a critical factor for the performance of organic field-effect transistors (OFETs).

The table below outlines potential research directions for this compound in optoelectronics, based on the general properties of azo dyes.

Research DirectionPotential ApplicationKey Properties to Investigate
Synthesis of Novel DerivativesOrganic Photovoltaics (OPVs)Broad absorption spectrum, high molar extinction coefficient, suitable energy levels for charge separation.
Thin Film Fabrication and CharacterizationOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, good film-forming properties, environmental stability.
Photostability and Durability StudiesOrganic Light-Emitting Diodes (OLEDs)Resistance to photodegradation, long operational lifetime.

It is important to note that this is a prospective outlook, and significant fundamental research would be required to establish the viability of this compound or its derivatives in any optoelectronic application.

Role of this compound in Sensor Development Beyond Detection

The application of azo dyes in the development of chemical sensors is a well-established field of research. These dyes can act as chromogenic or fluorogenic probes, where the interaction with a specific analyte induces a change in their optical properties, such as a visible color change or a change in fluorescence intensity. While specific research on this compound as a sensor is limited, its chemical structure suggests it could be a valuable platform for the development of advanced sensing systems.

Beyond simple detection, future research could explore the use of this compound in the development of sensors with more complex functionalities. For example, by incorporating specific recognition moieties into the dye structure, it may be possible to create highly selective and sensitive sensors for a variety of analytes, including metal ions, anions, and biologically relevant molecules.

One promising area of research is the development of ratiometric sensors. A ratiometric sensor exhibits a change in the ratio of its absorbance or fluorescence intensity at two different wavelengths upon binding with an analyte. This approach can provide more accurate and reliable measurements as it is less susceptible to fluctuations in probe concentration and environmental conditions.

Furthermore, the integration of this compound into smart materials, such as polymers or nanoparticles, could lead to the development of novel sensing platforms. For instance, a polymer film embedded with this compound could be used for the visual detection of changes in pH or the presence of specific metal ions in aqueous solutions.

The following table summarizes potential advanced sensor applications for this compound.

Sensor TypeAnalytePrinciple of Operation
Colorimetric SensorMetal Ions (e.g., Cu²⁺, Fe³⁺)Coordination of the metal ion with the dye molecule, leading to a shift in the absorption spectrum.
Fluorescent "Turn-On" SensorAnions (e.g., F⁻, CN⁻)Analyte-induced change in the electronic structure of the dye, leading to an increase in fluorescence.
Ratiometric pH SensorProtons (H⁺)Protonation/deprotonation of the dye molecule, resulting in a change in the ratio of absorbance at two wavelengths.

The development of such sensors would require a detailed understanding of the interaction between this compound and the target analytes, as well as careful molecular design to optimize the sensing performance.

Policy and Regulatory Science Research Pertaining to this compound and Similar Compounds

Research on Regulatory Frameworks for Dye Effluent Management

The management of dye effluents from textile and other industries is a significant environmental concern, and as such, is subject to a variety of regulatory frameworks worldwide. These regulations aim to control the discharge of pollutants, including dyes and their degradation products, into the environment to protect aquatic ecosystems and human health.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a key piece of legislation. REACH requires manufacturers and importers of chemicals, including dyes, to register them and provide data on their properties and potential risks. slideshare.netnih.gov A significant aspect of REACH is the restriction of certain azo dyes that can release specific aromatic amines, which are known or suspected carcinogens. slideshare.netmdpi.com While this compound itself may not be explicitly listed, its chemical structure would be assessed to determine if it has the potential to break down into any of the restricted amines. The EU Water Framework Directive also plays a role by setting environmental quality standards for water bodies, which can indirectly influence the permissible levels of dye effluents. gsconlinepress.comnih.gov

China has also implemented stringent standards for the discharge of dyeing and finishing wastewater. These standards set limits for various pollutants, including color, COD, and in some cases, specific hazardous substances. meghmaniglobal.comresearchgate.net

Research in this area focuses on evaluating the effectiveness of these regulatory frameworks, identifying gaps in coverage, and developing new approaches for more effective management of dye effluents. This includes the development of more sensitive and accurate analytical methods for detecting regulated substances in complex wastewater matrices and assessing the long-term environmental impacts of dye discharges.

Methodological Development for Environmental Risk Assessment of this compound (excluding human health)

The environmental risk assessment of a chemical substance like this compound involves a systematic process to evaluate its potential adverse effects on the environment. This process typically includes four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves determining the potential adverse effects of the dye on aquatic and terrestrial organisms. For azo dyes, a key concern is their potential to undergo reductive cleavage of the azo bond under anaerobic conditions, which can lead to the formation of potentially more toxic aromatic amines. mst.dk Ecotoxicity testing is a crucial component of hazard identification. A battery of tests on organisms from different trophic levels is often employed to assess the acute and chronic toxicity of the dye. nih.gov This can include tests on algae (to assess effects on primary producers), daphnids (to assess effects on invertebrates), and fish (to assess effects on vertebrates). nih.govnih.gov

Dose-Response Assessment: This step establishes the relationship between the concentration of the dye and the magnitude of the adverse effect. From ecotoxicity tests, key endpoints such as the EC50 (the concentration that causes an effect in 50% of the test organisms) and the NOEC (No Observed Effect Concentration) are determined.

Exposure Assessment: This step evaluates the potential for environmental organisms to be exposed to the dye. This involves modeling the environmental fate and transport of the dye, considering factors such as its water solubility, potential for adsorption to sediment and soil, and its biodegradability. mst.dk The persistence of azo dyes in the environment is a significant concern, as many are resistant to aerobic biodegradation. mst.dk

Risk Characterization: In the final step, the information from the previous steps is integrated to estimate the likelihood of adverse environmental effects. This is often done by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC), which is derived from the ecotoxicity data. If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment.

Methodological development in this area focuses on improving the accuracy and relevance of each step of the risk assessment process. This includes the development of more realistic exposure models, the use of in vitro and in silico methods to reduce the need for animal testing, and the development of approaches to assess the risks of complex mixtures of dyes and other chemicals in effluents.

Open Challenges and Future Research Priorities for this compound Studies

Despite its long history of use in the textile industry, there are significant knowledge gaps regarding the emerging applications and environmental implications of this compound. Future research should be directed towards addressing these open challenges to ensure its safe and sustainable use.

Q & A

Q. How should researchers address discrepancies in reported photocatalytic degradation efficiencies for this compound?

  • Methodological Answer : Standardize experimental conditions (light intensity, catalyst loading, reactor geometry) using a reference protocol like ISO 10678. Compare catalyst performance via turnover frequency (TOF) calculations. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) and clarify mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.